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Compound of Interest

Compound Name: Methyl 2-methoxybenzoate

Cat. No.: B147192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research

domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for methyl 2-methoxybenzoate is summarized in the

tables below for easy reference and comparison.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of methyl 2-methoxybenzoate was acquired in deuterated chloroform

(CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.80 dd 8.0, 2.0 1H Ar-H

7.47 dt 8.0, 1.6 1H Ar-H

7.00 - 6.96 m 2H Ar-H

3.91 s 3H -OCH₃ (ester)

3.90 s 3H -OCH₃ (ether)

Data sourced from The Royal Society of Chemistry[1].

¹³C NMR Spectroscopic Data
The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

166.8 C=O (ester)

157.8 C-OCH₃ (aromatic)

133.5 Ar-C

131.5 Ar-CH

120.2 Ar-CH

120.1 Ar-C

111.9 Ar-CH

55.9 -OCH₃ (ether)

51.9 -OCH₃ (ester)

Note: Specific peak assignments for all aromatic carbons are based on typical chemical shift

values and may require further 2D NMR analysis for definitive confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.rsc.org/suppdata/cc/c2/c2cc34117d/c2cc34117d.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopic Data
The IR spectrum identifies the functional groups present in methyl 2-methoxybenzoate. The

data presented is for a liquid film sample.

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic, -CH₃)

~1730 Strong C=O stretch (ester)

~1600, ~1490 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester and ether)

~1080 Strong C-O stretch (ether)

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Note: The exact peak positions and intensities can vary slightly depending on the specific

instrument and sampling technique used.

Mass Spectrometry (MS) Data
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Putative Fragment

166 34.90 [M]⁺ (Molecular Ion)

135 99.99 [M - OCH₃]⁺

105 15.50 [C₇H₅O]⁺

92 20.30 [C₆H₄O]⁺

77 44.50 [C₆H₅]⁺
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Data sourced from PubChem[2].

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-20 mg of methyl 2-methoxybenzoate is accurately weighed and

transferred into a clean, dry vial.[3]

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4]

The solution is gently vortexed or sonicated to ensure complete dissolution.[3]

The resulting solution is filtered through a pipette with a glass wool or cotton plug directly into

a 5 mm NMR tube to remove any particulate matter.[4][5]

The NMR tube is capped securely and the exterior is cleaned with a lint-free wipe.[3]

Data Acquisition:

The prepared NMR tube is inserted into the spectrometer's spinner turbine and placed into

the magnet.

The magnetic field is locked onto the deuterium signal of the solvent (CDCl₃).[3]

The magnetic field homogeneity is optimized through a process called shimming to achieve

sharp, symmetrical peaks.[3]

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a

proton-decoupled pulse sequence is typically employed.

The acquired data is then processed, which includes Fourier transformation, phase

correction, and baseline correction, to generate the final spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6]

A single drop of liquid methyl 2-methoxybenzoate is placed onto the center of one salt

plate using a Pasteur pipette.[6]

The second salt plate is carefully placed on top of the first, spreading the liquid into a thin,

uniform film between the plates.[6][7]

The plates are clamped together in a sample holder.

Data Acquisition (FTIR):

A background spectrum of the empty spectrometer is collected to account for atmospheric

CO₂ and H₂O.

The sample holder containing the prepared salt plates is placed in the instrument's sample

compartment.

The sample spectrum is then acquired. The instrument passes a beam of infrared radiation

through the sample, and the detector measures the amount of light absorbed at each

wavelength.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation (for GC-MS with Electron Ionization):

A dilute solution of methyl 2-methoxybenzoate is prepared by dissolving a small amount of

the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration

of approximately 10-100 micrograms per mL.[8]
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If any solid particles are present, the solution should be filtered to prevent clogging of the

instrument.[8]

The prepared solution is transferred to a 2 mL autosampler vial with a screw cap.[8]

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC)

for separation from any impurities.

In the ion source, the molecules are bombarded with a high-energy beam of electrons

(typically 70 eV), causing ionization and fragmentation.[9]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.[9]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

A detector records the abundance of each ion, and the data is plotted as a mass spectrum,

showing the relative intensity of each ion versus its m/z value.[9]

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of methyl 2-methoxybenzoate.
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Caption: General workflow for spectroscopic analysis.

Methyl 2-methoxybenzoate Structure & MS Fragmentation
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Caption: Key fragmentation pathway in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147192?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

